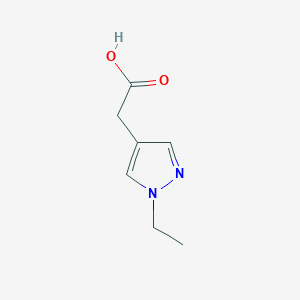![molecular formula C13H21N3O B1491658 1-Etil-3-(piperidin-3-il)-1,4,6,7-tetrahidropirano[4,3-c]pirazol CAS No. 2098051-27-3](/img/structure/B1491658.png)
1-Etil-3-(piperidin-3-il)-1,4,6,7-tetrahidropirano[4,3-c]pirazol
Descripción general
Descripción
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C13H21N3O and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
Los derivados de piperidina, como “1-Etil-3-(piperidin-3-il)-1,4,6,7-tetrahidropirano[4,3-c]pirazol”, juegan un papel importante en la industria farmacéutica . Están presentes en más de veinte clases de productos farmacéuticos . Estos compuestos se utilizan en la síntesis de varios medicamentos debido a su amplia gama de actividades biológicas .
Aplicaciones contra el cáncer
Los derivados de piperidina se utilizan como agentes contra el cáncer . Han mostrado resultados prometedores en los efectos antiproliferativos y antimetastásicos en varios tipos de cáncer .
Aplicaciones antivirales
Los compuestos basados en piperidina también se utilizan como agentes antivirales . Su estructura única les permite interferir con el proceso de replicación de ciertos virus .
Aplicaciones antimaláricas
Se ha encontrado que estos compuestos son efectivos en el tratamiento de la malaria . Pueden inhibir el crecimiento de parásitos de Plasmodium, que son responsables de causar la malaria .
Aplicaciones antimicrobianas y antifúngicas
Los derivados de piperidina se utilizan como agentes antimicrobianos y antifúngicos . Pueden inhibir el crecimiento de varios tipos de bacterias y hongos .
Aplicaciones antihipertensivas
Estos compuestos se utilizan en el tratamiento de la hipertensión . Pueden ayudar a relajar y dilatar los vasos sanguíneos, reduciendo así la presión arterial .
Aplicaciones analgésicas y antiinflamatorias
Los derivados de piperidina se utilizan como agentes analgésicos y antiinflamatorios . Pueden ayudar a reducir el dolor y la inflamación en el cuerpo .
Aplicaciones anti-Alzheimer y antipsicóticas
Estos compuestos se utilizan en el tratamiento de la enfermedad de Alzheimer y otros trastornos psicóticos . Pueden ayudar a mejorar la función cognitiva y reducir los síntomas psicóticos .
Mecanismo De Acción
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that the use of esters of 3-oxocarboxylic acid instead of aldehyde results in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions .
Pharmacokinetics
It’s known that the compound is a powder at room temperature .
Result of Action
Piperidine derivatives are known to have a broad range of pharmacological activities .
Análisis Bioquímico
Biochemical Properties
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . These interactions are crucial as they can modulate the production of inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole binds to specific receptors in the central nervous system, potentially affecting neurotransmitter release and signaling .
Cellular Effects
The effects of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole on various cell types and cellular processes are profound. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involving neurotransmitters like dopamine and serotonin . This modulation can influence mood, cognition, and behavior. In immune cells, the compound can reduce the production of pro-inflammatory cytokines, thereby exhibiting immunomodulatory effects . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can prevent the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, the compound can interact with receptor proteins, altering their conformation and affecting downstream signaling pathways . These interactions can lead to changes in gene expression, particularly those genes involved in inflammatory responses and neurotransmitter synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole have been studied over various time points. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It undergoes gradual degradation in the presence of certain metabolic enzymes, leading to a decrease in its efficacy over time . Long-term studies have shown that continuous exposure to the compound can lead to adaptive changes in cellular function, such as upregulation of metabolic enzymes and receptors .
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and neuroprotective effects without significant adverse effects . At higher doses, it can cause toxicity, particularly in the liver and kidneys . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the overall pharmacological effects of the compound . The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing metabolic flux and homeostasis .
Transport and Distribution
The transport and distribution of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. It is distributed to various tissues, with higher concentrations observed in the liver, kidneys, and brain. The localization and accumulation of the compound can influence its pharmacokinetics and pharmacodynamics.
Propiedades
IUPAC Name |
1-ethyl-3-piperidin-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-16-12-5-7-17-9-11(12)13(15-16)10-4-3-6-14-8-10/h10,14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKJOMNELPDCNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


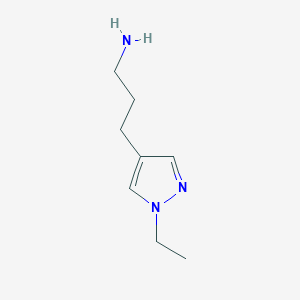

![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491581.png)
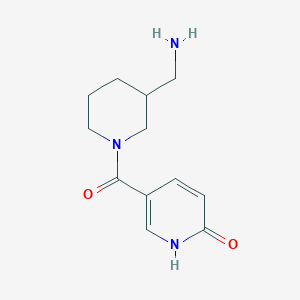
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1491585.png)
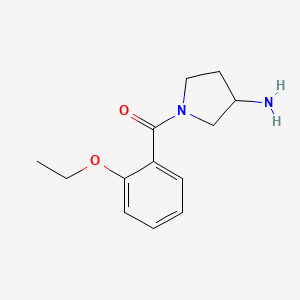
![2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1491588.png)
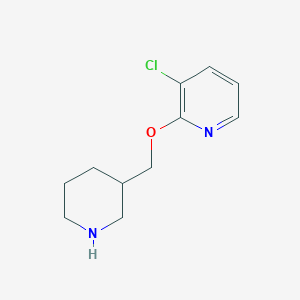
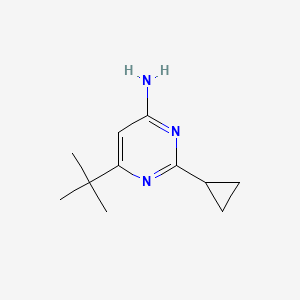
![[1-(2-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1491591.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1491592.png)

![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491594.png)
